molecular formula C15H11Cl2F3N2O B2541381 2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide CAS No. 2061357-41-1

2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide

Cat. No.: B2541381
CAS No.: 2061357-41-1
M. Wt: 363.16
InChI Key: DHCSXAXXTAXDDP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chlorobenzylamine with 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde under controlled conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
  • Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
  • Trichlorophenol

Uniqueness

Compared to similar compounds, 2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide stands out due to its specific combination of aromatic and heterocyclic structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F3N2O/c16-11-3-1-9(2-4-11)5-14(23)22-8-13-12(17)6-10(7-21-13)15(18,19)20/h1-4,6-7H,5,8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCSXAXXTAXDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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